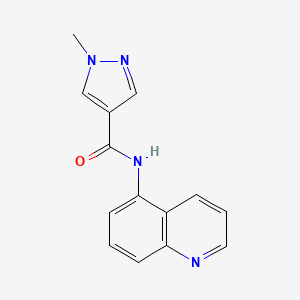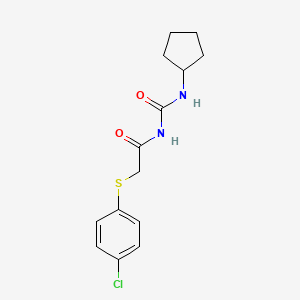
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide, also known as PQCA, is a synthetic compound that has been widely studied in scientific research due to its potential therapeutic applications. PQCA belongs to the class of pyrazole carboxamides and has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Moreover, this compound has also been found to enhance the sensitivity of cancer cells to chemotherapy drugs.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and anti-viral activities. This compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. This compound also inhibits the replication of various viruses, including HIV-1, HCV, and influenza A virus, by targeting viral proteases and polymerases.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide involves the inhibition of various signaling pathways that are involved in cancer, inflammation, and viral replication. This compound inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. This compound also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines, leading to the suppression of inflammation. Moreover, this compound inhibits viral proteases and polymerases, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on cells and tissues. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. This compound also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. Moreover, this compound inhibits the replication of various viruses, including HIV-1, HCV, and influenza A virus, by targeting viral proteases and polymerases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide is its wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been found to be effective against various cancer cell lines and has the potential to enhance the sensitivity of cancer cells to chemotherapy drugs. Moreover, this compound has also been found to inhibit the replication of various viruses, making it a promising candidate for the development of anti-viral drugs.
However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can limit its bioavailability and efficacy. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
Direcciones Futuras
There are several future directions for the study of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide. One of the directions is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to study the pharmacokinetics and toxicity profiles of this compound in vivo to evaluate its potential as a therapeutic agent. Moreover, the development of this compound derivatives with improved solubility and efficacy can also be explored. Finally, the combination of this compound with other drugs or therapies can be studied to enhance its anti-cancer and anti-viral activities.
Métodos De Síntesis
The synthesis of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide involves the condensation of 5-amino-2-methylquinoline with ethyl 2-cyanoacetate, followed by the reaction with hydrazine hydrate and subsequent cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Propiedades
IUPAC Name |
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-10(8-16-18)14(19)17-13-6-2-5-12-11(13)4-3-7-15-12/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOVIYCZKANNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477068.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-5-bromothiophene-2-carboxamide](/img/structure/B7477071.png)
![Phenyl-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]phenyl]methanone](/img/structure/B7477086.png)

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone](/img/structure/B7477108.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B7477109.png)
![N-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B7477116.png)
![Ethyl 4-[4-[(4-methylsulfonylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477129.png)
![Methyl 4-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7477130.png)
![1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7477135.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(propan-2-ylcarbamoyl)acetamide](/img/structure/B7477148.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3-benzothiazole](/img/structure/B7477160.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7477167.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)